1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride
Overview
Description
1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride is an organic compound with the molecular formula C13H18Br2N2 and a molar mass of 351.11 g/mol. It appears as a white to off-white crystalline powder with a melting point of 125-127°C. This compound is soluble in DMSO, methanol, and ethanol, but insoluble in water.
Mechanism of Action
- The primary targets of 1-(4-Bromo-2-methylbenzyl)piperazine are parasites . It is commonly used as an anthelmintic agent to treat infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) .
- This hyperpolarization results in flaccid paralysis of the worm, rendering it immobile and facilitating its removal from the host .
- By blocking acetylcholine, the compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis .
- These pharmacokinetic properties impact its bioavailability .
Target of Action
Mode of Action
- acts as a GABA receptor agonist . It specifically binds to muscle membrane GABA receptors , leading to hyperpolarization of nerve endings.
Biochemical Pathways
Pharmacokinetics
- After administration, 1-(4-Bromo-2-methylbenzyl)piperazine enters the systemic circulation. It is partly oxidized and partly eliminated unchanged. The compound’s distribution in the body is not equally successful in clinical experience. It undergoes partial oxidation. Some of it is eliminated unchanged.
Preparation Methods
The synthesis of 1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride can be achieved through various methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts . Another method includes the cyclization of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:
Piperazine: A simpler structure with a six-membered ring containing two nitrogen atoms.
1-(4-Methylbenzyl)piperazine: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
1-(2-Methylbenzyl)piperazine: Similar structure but with the methyl group in a different position, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its reactivity due to the presence of the bromine substituent.
Properties
IUPAC Name |
1-[(4-chloro-2-methylphenyl)methyl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15;/h2-3,8,14H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTINTJLWITEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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